- Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction ReactionOrganic Letters, 2022, 24(23), 4229-4233,
Cas no 91634-11-6 (1-methylindole-5-carbonitrile)

1-methylindole-5-carbonitrile structure
Nom du produit:1-methylindole-5-carbonitrile
Numéro CAS:91634-11-6
Le MF:C10H8N2
Mégawatts:156.183921813965
MDL:MFCD09025840
CID:799978
PubChem ID:11412513
1-methylindole-5-carbonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Methyl-1H-indole-5-carbonitrile
- 1H-Indole-5-carbonitrile,1-methyl-
- 1-methylindole-5-carbonitrile
- 1H-Indole-5-carbonitrile,1-methyl
- 1-methyl-indole-5-carbonitrile
- 5-cyano-1-methylindole
- 5-cyanoindole methyl ester
- 5-cyano-N-methylindole
- N-methyl-5-cyanoindole
- 1-Methyl-1H-indole-5-carbonitrile (ACI)
- Indole-5-carbonitrile, 1-methyl- (7CI)
- ALBB-010773
- A1-01201
- 1-METHYL-1H-INDOL-5-YL CYANIDE
- AKOS005172560
- 1H-Indole-5-carbonitrile, 1-methyl-
- AS-8588
- MFCD09025840
- DTXSID70465001
- SCHEMBL1779268
- SY081344
- J-504891
- CS-0036610
- 91634-11-6
- DYZZFEHAJOLDEX-UHFFFAOYSA-N
- PB48486
- STL426863
-
- MDL: MFCD09025840
- Piscine à noyau: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
- La clé Inchi: DYZZFEHAJOLDEX-UHFFFAOYSA-N
- Sourire: N#CC1C=C2C=CN(C2=CC=1)C
Propriétés calculées
- Qualité précise: 156.06900
- Masse isotopique unique: 156.068748264g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
- Complexité: 215
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 28.7Ų
Propriétés expérimentales
- Dense: 1.09
- Point de fusion: 72 °C
- Point d'ébullition: 327.8°Cat760mmHg
- Point d'éclair: 152°C
- Indice de réfraction: 1.603
- Le PSA: 28.72000
- Le LogP: 2.04998
1-methylindole-5-carbonitrile Informations de sécurité
- Niveau de danger:IRRITANT
1-methylindole-5-carbonitrile Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-methylindole-5-carbonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1244-1G |
1-methylindole-5-carbonitrile |
91634-11-6 | 97% | 1g |
¥ 198.00 | 2023-04-13 | |
TRC | M320960-50mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
abcr | AB224777-5 g |
1-Methyl-1H-indole-5-carbonitrile, 97%; . |
91634-11-6 | 97% | 5 g |
€330.80 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M939374-25g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 98% | 25g |
¥2,440.80 | 2022-09-01 | |
Advanced ChemBlocks | L14017-25G |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 97% | 25G |
$425 | 2023-09-15 | |
eNovation Chemicals LLC | D572490-5G |
1-methyl-1H-indole-5-carbonitrile |
91634-11-6 | 97% | 5g |
$110 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1244-5G |
1-methylindole-5-carbonitrile |
91634-11-6 | 97% | 5g |
¥ 699.00 | 2023-04-13 | |
Key Organics Ltd | AS-8588-50MG |
1-methyl-1H-indole-5-carbonitrile |
91634-11-6 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | AS-8588-100MG |
1-methyl-1H-indole-5-carbonitrile |
91634-11-6 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Alichem | A199008154-5g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 5g |
$703.50 | 2023-08-31 |
1-methylindole-5-carbonitrile Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ; 3 h
Référence
- Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6]Green Chemistry, 2023, 25(6), 2279-2286,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ; 0 °C; 25 - 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitorsEuropean Journal of Medicinal Chemistry, 2020, 190,,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate , Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ; 24 h, 130 °C
Référence
- Revisiting the synthesis of aryl nitriles: a pivotal role of CANOrganic & Biomolecular Chemistry, 2021, 19(6), 1344-1351,
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ; 30 min, 170 °C
Référence
- Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agentRSC Advances, 2014, 4(91), 50271-50276,
Méthode de production 6
Conditions de réaction
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline , Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ; 24 h, 80 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Référence
- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazineChemical Science, 2019, 10(4), 994-999,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C
Référence
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation ReactionsACS Catalysis, 2019, 9(4), 3360-3365,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ; 6 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with DimethylmalononitrileAngewandte Chemie, 2016, 55(1), 326-330,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 5 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom TransferOrganic Letters, 2023, 25(35), 6549-6554,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; reflux
Référence
- C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-ValerolactoneChemSusChem, 2020, 13(10), 2786-2791,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation ProcessesChemistry - A European Journal, 2012, 18(10), 2978-2986,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Butyllithium , tert-Butyllithium Solvents: Pentane , Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Momentary click nitrile synthesis enabled by an aminoazanium reagentOrganic Chemistry Frontiers, 2022, 9(13), 3420-3427,
1-methylindole-5-carbonitrile Raw materials
- Formamide
- (1-methyl-1H-indol-5-yl)boronic acid
- Potassium hexacyanoferrate
- 5-Cyanoindole
- 5-Bromo-1-methyl-1h-indole
- Dimethylmalononitrile
1-methylindole-5-carbonitrile Preparation Products
1-methylindole-5-carbonitrile Littérature connexe
-
Xia Wang,Ya-Fei Han,Xuan-Hui Ouyang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 14637
-
Rakhee Saikia,Kwihwan Park,Hayato Masuda,Miki Itoh,Tsuyoshi Yamada,Hironao Sajiki,Sanjeev P. Mahanta,Ashim J. Thakur,Utpal Bora Org. Biomol. Chem. 2021 19 1344
-
Wenkai Zhang,Beatrice N. Markiewicz,Rosalie S. Doerksen,Amos B. Smith,III,Feng Gai Phys. Chem. Chem. Phys. 2016 18 7027
-
4. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligandTao Zou,Xiujuan Feng,Hesong Liu,Xiaoqiang Yu,Yoshinori Yamamoto,Ming Bao RSC Adv. 2013 3 20379
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91634-11-6)1-methylindole-5-carbonitrile

Pureté:99%
Quantité:25g
Prix ($):237.0